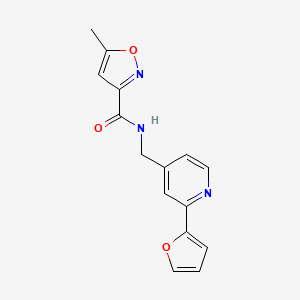![molecular formula C15H19NO2 B2862559 Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 2112007-99-3](/img/structure/B2862559.png)
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound that features a unique azabicyclohexane structure. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and drug design. The presence of the azabicyclohexane core makes it a valuable scaffold for the development of biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a suitable precursor containing a benzyl group and an azabicyclohexane moiety. This reaction often requires the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materialsOptimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to achieve high yields and purity .
化学反応の分析
Types of Reactions
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the azabicyclohexane ring or the benzyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the benzyl group or the azabicyclohexane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
科学的研究の応用
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound’s unique structure makes it valuable for creating novel materials and catalysts
作用機序
The mechanism of action of ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclohexane core can mimic natural substrates or ligands, allowing the compound to modulate biological pathways. This interaction can lead to the inhibition or activation of target proteins, resulting in therapeutic effects .
類似化合物との比較
Similar Compounds
- Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
- 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)-, ethyl ester
- Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
Uniqueness
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural feature enhances its reactivity and potential for functionalization, making it a versatile compound for various applications .
特性
IUPAC Name |
ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-18-15(17)14-13-8-12(13)10-16(14)9-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIRBQGQUNHTKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC2CN1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-(propan-2-yl)-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2862477.png)
![4-({1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2862478.png)


![[3-[(E)-2-cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2862485.png)

![[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2862489.png)

![3-(tert-butyl)-1-(4-chlorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2862491.png)
![3-[3-[Methyl-(9-methylpurin-6-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2862492.png)
![N-(cyanomethyl)-2-{[2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-yl]amino}acetamide](/img/structure/B2862494.png)



